N-(2,4-difluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
This compound is a pyrimido[5,4-b]indole derivative featuring a sulfanyl acetamide moiety substituted with a 2,4-difluorophenyl group at the acetamide nitrogen and a 3-methoxyphenyl group at the pyrimidoindole core. Its structural complexity arises from the fused heterocyclic system, which facilitates interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F2N4O3S/c1-34-16-6-4-5-15(12-16)31-24(33)23-22(17-7-2-3-8-19(17)29-23)30-25(31)35-13-21(32)28-20-10-9-14(26)11-18(20)27/h2-12,29H,13H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHDRACWOGXYOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,4-difluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The starting materials often include 2,4-difluoroaniline, 3-methoxybenzaldehyde, and other reagents necessary for constructing the pyrimidoindole core. The reaction conditions may involve:
Condensation reactions: To form the initial intermediates.
Cyclization reactions: To build the pyrimidoindole ring system.
Thioether formation: To introduce the sulfanyl group.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch processing: For small-scale synthesis.
Continuous flow chemistry: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: To form sulfoxides or sulfones.
Reduction: To reduce the carbonyl group to alcohols.
Substitution: Particularly nucleophilic aromatic substitution due to the presence of fluorine atoms.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features to N-(2,4-difluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess potent antibacterial and antifungal activities. A study highlighted that compounds with a 2,4-difluoro substitution at the phenyl ring demonstrated strong efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .
Anticancer Properties
The compound's structure suggests potential applications in oncology. Similar pyrimidoindole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. For example, certain pyrimidine derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . The specific mechanisms often involve the modulation of cellular pathways related to cancer progression.
Neuroprotective Effects
There is emerging evidence that compounds with similar frameworks can exhibit neuroprotective effects. Studies have suggested that certain triazole derivatives can protect neuronal cells from oxidative stress and apoptosis . This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Structure | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.25 | MRSA |
| Compound B | 0.5 | E. coli |
| Compound C | 1.0 | Pseudomonas aeruginosa |
Table 2: Cytotoxicity of Pyrimidoindole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Pyrimidoindole A | MCF-7 (Breast Cancer) | 10 |
| Pyrimidoindole B | HeLa (Cervical Cancer) | 15 |
| Pyrimidoindole C | A549 (Lung Cancer) | 12 |
Case Study 1: Antibacterial Efficacy
A study conducted on a series of triazole derivatives demonstrated their effectiveness against various bacterial strains. The compound with a difluorophenyl moiety showed superior activity against MRSA compared to traditional antibiotics . This highlights the potential for developing new antibacterial agents based on similar chemical structures.
Case Study 2: Neuroprotective Mechanisms
In vitro studies have shown that certain pyrimidine derivatives can significantly reduce oxidative stress in neuronal cells. The mechanisms involved include the upregulation of antioxidant enzymes and inhibition of apoptotic pathways . Such findings suggest that this compound could be explored further for neuroprotective drug development.
Mechanism of Action
The mechanism by which “N-(2,4-difluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide” exerts its effects can involve:
Molecular targets: Such as enzymes, receptors, or DNA.
Pathways: Including inhibition of specific enzymes or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Acetamide Substituents
- N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide (CAS 536706-70-4): Key Difference: The acetamide nitrogen is substituted with a 4-ethylphenyl group instead of 2,4-difluorophenyl. In contrast, the fluorine atoms in the target compound enhance electronegativity, favoring hydrogen bonding and metabolic resistance . Synthetic Route: Both compounds likely share a common intermediate, with diazonium salt coupling used to introduce aryl groups (as in ).
N-(tert-butyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (Compound 32 in ) :
- Key Difference : A bulky tert-butyl group replaces the 2,4-difluorophenyl substituent.
- Impact : The tert-butyl group may sterically hinder interactions with flat binding pockets (e.g., kinase ATP sites), whereas the planar 2,4-difluorophenyl group in the target compound allows for better π-π stacking .
Analogues with Modified Pyrimidoindole Cores
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 537667-98-4) :
- Key Difference : A trifluoromethoxy group replaces the 3-methoxyphenyl substituent.
- Impact : The trifluoromethoxy group is strongly electron-withdrawing, altering electronic distribution across the core. This may reduce electron density at the 4-oxo position, affecting hydrogen-bond acceptor capacity compared to the target compound’s methoxy group .
- Triazole-Based Analogues (): Key Difference: Heterocyclic cores (e.g., 1,2,4-triazole) replace the pyrimidoindole system. However, their smaller size may improve solubility .
Physicochemical and Spectroscopic Properties
Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using ChemAxon or similar tools.
Research Findings and Implications
- Synthetic Flexibility : The acetamide and pyrimidoindole moieties are amenable to modular synthesis, enabling rapid diversification (e.g., via HATU-mediated coupling in ).
- Structure-Activity Relationships (SAR) :
- Fluorine atoms on the aryl group enhance metabolic stability by resisting oxidative degradation.
- Bulkier substituents (e.g., tert-butyl) reduce solubility but may improve target selectivity.
- Further in vitro and in vivo studies are needed to validate TLR4 affinity and pharmacokinetics.
Biological Activity
N-(2,4-difluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by a pyrimido-indole core with various substituents that may influence its biological properties. The presence of fluorine atoms and a methoxy group are particularly noteworthy due to their effects on pharmacological activity.
Biological Activity Overview
Research into the biological activity of this compound has focused on several key areas:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial activity against both bacterial and fungal strains.
- Mechanism of Action : Investigations into the mechanism of action suggest that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation.
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound against different cancer cell lines. The following table summarizes findings from these studies:
These results indicate that the compound has a potent inhibitory effect on cancer cell proliferation, particularly in HeLa and HepG2 cells.
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Candida albicans | 32 |
These findings suggest that the compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria.
The proposed mechanism by which this compound exerts its biological effects includes:
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : It appears to interfere with cell cycle progression.
Further research is needed to elucidate the precise molecular interactions involved.
Case Studies
In a notable case study published in 2020, researchers investigated the effects of this compound on human cancer cell lines and reported promising results regarding its ability to inhibit tumor growth in vitro and in vivo models. The study highlighted the potential for further development as an anticancer agent.
Q & A
Q. What are the key synthetic challenges in preparing N-(2,4-difluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl}acetamide, and how are they addressed?
The synthesis involves multi-step reactions, including the formation of the pyrimido[5,4-b]indole core via cyclization and subsequent sulfanyl acetamide coupling. Key challenges include regioselectivity in indole functionalization and stability of the 4-oxo group. Methods such as Schlenk techniques under inert atmospheres and low-temperature coupling reactions (e.g., using EDCI/HOBt for amide bond formation) are employed to mitigate side reactions. Purity is confirmed via HPLC (>95%) and 1H/13C NMR to verify substituent positions .
Q. How is the crystal structure of related sulfanyl acetamide derivatives characterized?
X-ray crystallography of analogous compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) reveals monoclinic systems (P21/c space group) with hydrogen bonding between the sulfanyl sulfur and adjacent NH groups. Lattice parameters (e.g., a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°) are determined using Bruker SMART APEXII diffractometers with ω/φ scans. Data refinement via SHELXL-2018/3 ensures accuracy .
Q. What spectroscopic techniques validate the structural integrity of this compound?
FT-IR confirms the presence of carbonyl (C=O, ~1680–1720 cm⁻¹) and sulfanyl (C–S, ~650–700 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) with ESI+ ionization validates the molecular ion peak (m/z calculated vs. observed). 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrimidoindole and difluorophenyl moieties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity for this compound?
SAR is explored by modifying the 3-methoxyphenyl and 2,4-difluorophenyl substituents. For example:
- Replacing methoxy with ethoxy increases lipophilicity (logP ↑0.5) but may reduce solubility.
- Fluorine substitution at the 2,4-positions enhances metabolic stability via reduced CYP450 interactions. Biological assays (e.g., kinase inhibition) paired with molecular docking (AutoDock Vina) identify critical binding residues (e.g., hydrophobic pockets in ATP-binding domains) .
Q. What computational strategies predict ADMET properties for this compound?
In silico tools like SwissADME and ADMETlab 2.0 predict:
Q. How are contradictions in biological activity data resolved across different assay conditions?
Discrepancies in IC50 values (e.g., 0.5 µM vs. 2.1 µM in kinase assays) are analyzed by:
Q. What catalytic methods improve the yield of the pyrimidoindole core?
Palladium-catalyzed reductive cyclization (e.g., using Pd(OAc)₂/Xantphos) streamlines pyrimidoindole formation from nitro precursors. Formic acid acts as a CO surrogate, achieving yields >80% with microwave-assisted synthesis (120°C, 30 min). Reaction progress is monitored via TLC-MS hyphenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
